

# Technical Guide: Synthesis and Characterization of Fluoromethyl p-Tolyl Sulfide

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## Compound of Interest

Compound Name: Fluoromethyl p-toluene sulfide

Cat. No.: B8300210

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## Executive Summary

- Compound Name: Fluoromethyl p-tolyl sulfide<sup>[1]</sup>
- CAS Number: 65325-64-6
- Molecular Formula:
- Molecular Weight: 156.22 g/mol
- Primary Application: Electrophilic fluoromethylation reagent precursor; intermediate for monofluoromethylated sulfones.
- Key Instability: Susceptible to hydrolysis; polymerizes upon prolonged storage at ambient temperature.

## Synthesis Strategies

Two primary routes are established for the synthesis of

-fluoro sulfides. The Fluoro-Pummerer Rearrangement is the preferred method for laboratory-scale synthesis due to its directness from stable sulfoxides. The Halogen Exchange (Halex) method is an alternative when starting from chloromethyl sulfides.

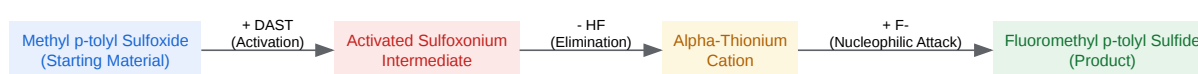
## Route A: Fluoro-Pummerer Rearrangement (Primary Protocol)

This method utilizes the reaction of methyl p-tolyl sulfoxide with Diethylaminosulfur trifluoride (DAST) catalyzed by Lewis acids (e.g.,

or

).

Mechanism: The reaction proceeds via the activation of the sulfoxide oxygen by DAST, followed by an E1cB-like elimination to form a Pummerer intermediate (thionium ion), which is then trapped by the fluoride ion.



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Figure 1: Mechanistic pathway of the Fluoro-Pummerer rearrangement.

## Experimental Protocol

Reagents:

- Methyl p-tolyl sulfoxide (1.0 equiv)
- DAST (Diethylaminosulfur trifluoride) (1.3 equiv)
- (Antimony trichloride) (0.05 equiv)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
- Solvation: Dissolve Methyl p-tolyl sulfoxide (e.g., 10 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.
- Catalyst Addition: Add (0.5 mmol) rapidly to avoid moisture absorption.
- Fluorination: Cool the solution to 0°C. Add DAST (13 mmol) dropwise via syringe. Caution: DAST reacts violently with water.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (silica gel; EtOAc/Hexane). The sulfoxide spot will disappear, and a less polar sulfide spot will appear.
- Quenching: Pour the reaction mixture slowly into saturated aqueous at 0°C. Caution: Vigorous evolution.
- Extraction: Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate under reduced pressure.
- Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) or Kugelrohr distillation.

## Route B: Halogen Exchange (Halex)

Reagents: Chloromethyl p-tolyl sulfide, AgF (Silver fluoride) or CsF/18-crown-6. Conditions: Acetonitrile, reflux, 4–6 hours. Note: This route requires the pre-synthesis of the chloromethyl sulfide (carcinogenic potential) and expensive silver salts, making it less attractive for large-scale prep.

## Characterization Data

The following spectral data is characteristic for Fluoromethyl p-tolyl sulfide. Note that the moiety presents distinct coupling patterns.

### NMR Spectroscopy

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Coupling Constant ( , Hz)	Assignment
	5.68 – 5.75	Doublet (d)		
	7.35 – 7.42	Doublet (d)		Ar-H (Ortho to S)
	7.12 – 7.18	Doublet (d)		Ar-H (Meta to S)
	2.34	Singlet (s)	-	
	~92.0 – 96.0	Doublet (d)		
	-180 to -185	Triplet (t)		

## Physical Properties

- Physical State: Colorless to pale yellow liquid.
- Boiling Point: Approx. 95–105°C at 2 mmHg (estimated based on phenyl analog).
- Stability: Unstable on silica gel for prolonged periods. Best stored at -20°C under argon.

## Applications & Reaction Workflow

Fluoromethyl p-tolyl sulfide is rarely the end product; it is a "transfer reagent."

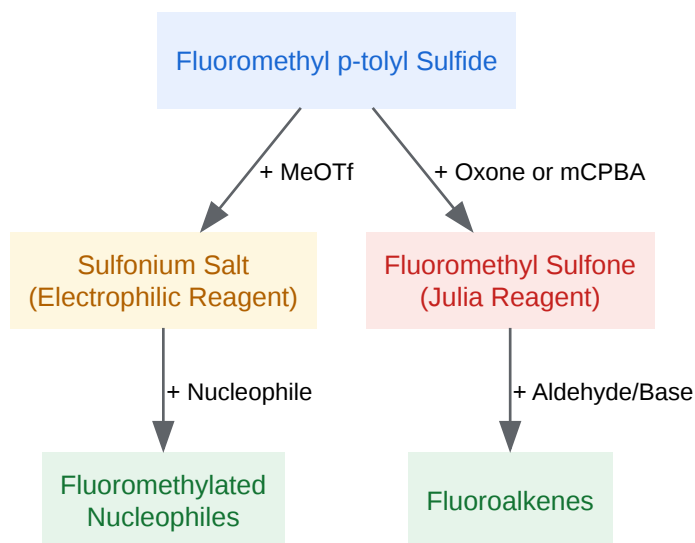
### Application 1: Electrophilic Fluoromethylation

The sulfide is alkylated (e.g., with methyl triflate) to form the Fluoromethyl p-tolyl sulfonium salt, which acts as a source of "

" for nucleophiles.

## Application 2: Synthesis of Fluoromethyl Sulfones

Oxidation of the sulfide yields Fluoromethyl p-tolyl sulfone, a key reagent for the synthesis of fluoroalkenes via Julia-Kocienski olefination.



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Figure 2: Downstream applications of Fluoromethyl p-tolyl sulfide.

## Safety & Handling

- **DAST Hazards:** DAST releases HF upon contact with moisture and can explode if heated above 50°C undiluted. Always use in a fume hood with blast shielding.
- **Storage:** The title compound is prone to hydrolysis, releasing HF and formaldehyde. Store in a freezer (-20°C) over activated molecular sieves.
- **Toxicity:** Like many organosulfur compounds, it has a disagreeable odor and potential toxicity. Handle with double gloves.

## References

- McCarthy, J. R., et al. "Stereospecific method to (E)- and (Z)-fluoroalkenes." *Journal of the American Chemical Society*, 1985. (Foundational work on fluoromethyl phenyl sulfide synthesis).

- Robins, M. J., & Wnuk, S. F. "Fluorination at C5' of nucleosides. Synthesis of 5'-fluoro-5'-S-aryl-5'-thioderivatives." *Journal of Organic Chemistry*, 1993.
- Hu, J., et al. "Reagents for Selective Fluoromethylation." *Chemical Reviews*, 2005. (Review of fluoromethylation reagents including sulfide precursors).
- *Organic Syntheses*, Coll. Vol. 9, p. 446 (1998). "Fluoromethyl Phenyl Sulfone." (Standard protocol adapted for the p-tolyl analog).

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## Sources

- 1. 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine,1172534-83-6->Allfluoro pharmaceutical co .ltd [[allfluoro.com](http://allfluoro.com)]
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